molecular formula C13H18N2O3S B2686901 (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 1797845-57-8

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2686901
CAS No.: 1797845-57-8
M. Wt: 282.36
InChI Key: PAMDIAWAXUGHPW-UHFFFAOYSA-N
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure features an azetidine ring, a sulfonyl group, and a pyridine core, which are common pharmacophores found in compounds targeting various biological pathways. The azetidine ring is a saturated four-membered nitrogen-containing heterocycle that is increasingly used in drug design to optimize properties like potency, metabolic stability, and conformational freedom . The isobutylsulfonyl group is a common moiety that can influence the molecule's physicochemical properties and its interaction with biological targets. The pyridin-4-yl group is a fundamental heteroaromatic system frequently employed in pharmaceuticals for its ability to engage in hydrogen bonding and as a bioisostere for phenyl rings . Compounds with similar structural features have been investigated for a range of therapeutic applications, including as modulators of G-protein coupled receptors (GPCRs) and enzymes . Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a starting point for developing novel biologically active agents. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)11-3-5-14-6-4-11/h3-6,10,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDIAWAXUGHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the azetidine ring, followed by the introduction of the isobutylsulfonyl group and the pyridin-4-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways.

Biological Studies

In biological research, (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone serves as a probe for studying various biological processes. It can be utilized to explore the mechanisms underlying cellular functions and disease progression.

Chemical Synthesis

As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules. Its unique functional groups allow for diverse synthetic routes, making it an essential component in the development of new chemical entities.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound could inhibit specific inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Properties : Research has shown promising results regarding the compound's ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and related molecules:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Key Data (MW, MP, etc.) References
(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone (Target) Azetidin-1-yl 3-(Isobutylsulfonyl), pyridin-4-ylmethanone Inferred: Potential enzyme/receptor modulation Estimated MW: ~337.4 g/mol N/A
5-[6-[[3-(4,5,6,7-THPyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Azetidin-1-yl + morpholin-4-yl Tetrahydropyrazolo-pyridine, morpholine, quinoline TLR7-9 antagonist for systemic lupus erythematosus Not reported
[6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Piperidin-1-yl Methanesulfonylphenyl, pyrazolopyrimidine, ethylpropylamino Kinase inhibition (implied by pyrazolopyrimidine core) Not reported
(4-Nitrophenyl)(pyridin-4-yl)methanone Phenylmethanone 4-Nitro group, pyridin-4-yl Model compound for oxidation studies MP: 130–132°C; HRMS: 209.0711 [M+H]+
(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone (BPy-pTC) Phenylmethanone Carbazole, tert-butyl groups Thermally activated delayed fluorescence (TADF) emitter Not reported

Structural and Functional Insights:

Core Heterocycle Differences :

  • Azetidine vs. Piperidine/Morpholine : The target compound’s azetidine ring (4-membered) introduces greater ring strain but enhanced rigidity compared to six-membered piperidine or morpholine rings in analogs . This may improve binding selectivity or metabolic stability.
  • Sulfonyl Group Variations : The isobutylsulfonyl group in the target compound differs from methanesulfonylphenyl in ’s compound. Isobutyl’s bulkiness may reduce membrane permeability but improve target specificity .

Biological Activity :

  • The TLR7-9 antagonist activity of the morpholine-azetidine hybrid in suggests that azetidine derivatives with sulfonyl groups could modulate immune pathways. However, substitution of the tetrahydropyrazolo-pyridine group with isobutylsulfonyl may alter receptor binding kinetics .
  • Pyrazolopyrimidine-piperidine analogs () highlight the role of fused heterocycles in kinase inhibition, a property less likely in the target compound due to its simpler structure .

Physicochemical Properties: The nitro-substituted methanone () has a melting point of 130–132°C, while the target compound’s isobutylsulfonyl group likely increases molecular weight (~337 vs. 209 g/mol) and may elevate its melting point due to enhanced polarity .

Synthetic Approaches: Methanone derivatives are often synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling (e.g., FeCl₂·4H₂O-mediated oxidation in ) . The target compound may require sulfonylation of azetidine followed by coupling with pyridin-4-ylmethanone, akin to methods in .

Research Implications and Gaps

  • Synthetic Challenges : Azetidine functionalization may require specialized conditions to mitigate ring strain, as seen in strained heterocycle chemistry .
  • Data Limitations : Direct biological or spectroscopic data for the target compound are absent in the evidence; further experimental characterization is critical.

Biological Activity

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an azetidine ring and a pyridine moiety. The isobutylsulfonyl group enhances its solubility and biological activity. The molecular formula is C12H14N2O2S, and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease pathways.

Target Enzymes and Receptors

  • JAK Inhibition : Similar azetidine derivatives have been reported as Janus kinase (JAK) inhibitors, which play a crucial role in cytokine signaling pathways .
  • Nicotinic Acetylcholine Receptors : Some related compounds exhibit activity at nicotinic acetylcholine receptors, suggesting potential implications in neurological disorders .

Anticancer Properties

Studies on azetidine derivatives have highlighted their antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer : Compounds similar to this compound demonstrated significant inhibition of MCF-7 and MDA-MB-231 breast cancer cells at nanomolar concentrations .
CompoundCell LineEC50 (µM)
11fMCF-70.045
11fMDA-MB-2310.012

Antiviral Activity

Research has shown that certain azetidine derivatives possess antiviral properties:

  • Human Coronavirus : A related azetidinone exhibited moderate inhibitory activity against human coronavirus (EC50 = 45 µM) .

Case Studies

  • Anticancer Efficacy : A study evaluating various azetidine derivatives reported that one compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment.
  • Antiviral Potential : Another investigation into azetidine derivatives revealed that certain compounds could inhibit viral replication effectively, suggesting their potential use in treating viral infections.

Q & A

Basic Question

  • NMR : Use 13C^{13}C-NMR to verify sulfonyl group attachment (C-SO2_2 signals at ~55–60 ppm) and pyridine ring aromaticity .
  • X-ray crystallography : Resolve stereochemical uncertainties, particularly the azetidine ring’s puckering and substituent orientation. Evidence from similar azetidine derivatives shows bond angles of ~88°–92° for strained rings .
  • LC-MS : Confirm molecular weight (expected [M+H]+^+ ~337.4) and detect impurities .

What experimental parameters influence the compound’s stability in aqueous and organic solvents, and how can degradation products be monitored?

Basic Question

  • pH-dependent stability : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C for 14 days. Use HPLC (C18 column, methanol/acetate buffer mobile phase) to quantify degradation .
  • Solvent effects : Test solubility in DMSO, ethanol, and acetonitrile. Poor solubility (<1 mg/mL) in water may necessitate formulation with cyclodextrins .
  • Light sensitivity : Store in amber vials under inert gas to prevent photodegradation of the sulfonyl group .

How can structure-activity relationship (SAR) studies elucidate the role of the isobutylsulfonyl group in biological activity?

Advanced Question

  • Substituent variation : Synthesize analogs with methylsulfonyl, phenylsulfonyl, or unsubstituted azetidine. Compare IC50_{50} values in target assays (e.g., enzyme inhibition) .
  • Electronic effects : Calculate Hammett constants (σ) for substituents to correlate electron-withdrawing capacity with activity. The isobutylsulfonyl group (σ ≈ 1.5) may enhance binding to cationic active sites .
  • Steric maps : Use molecular docking to assess how bulky substituents affect binding pocket access .

What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

Advanced Question

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. Look for hydroxylation at the pyridine ring or sulfonyl group oxidation .
  • CYP inhibition assays : Test against CYP3A4, 2D6, and 2C9 isoforms. Competitive inhibition kinetics (Ki_i) can guide toxicity predictions .

How can computational modeling predict the compound’s electronic properties and binding affinity?

Advanced Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular dynamics (MD) : Simulate binding to a target protein (e.g., kinase) over 100 ns. Calculate binding free energy (MM-PBSA) to rank affinity vs. analogs .

How should researchers address contradictions in reported IC50_{50}50​ values across different assay conditions?

Advanced Question

  • Standardize protocols : Ensure consistent buffer pH (e.g., phosphate vs. Tris), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%) .
  • Control for redox interference : Add catalase or superoxide dismutase to assays if the sulfonyl group induces oxidative stress .

What in vitro and in vivo models are appropriate for assessing the compound’s ADME-Tox profile?

Advanced Question

  • Permeability : Use Caco-2 monolayers (Papp_{app} >1 × 106^{-6} cm/s indicates good absorption) .
  • Plasma stability : Incubate in rat plasma at 37°C; >80% remaining after 2 h suggests suitability for IV administration .
  • In vivo PK : Administer orally (10 mg/kg) to Sprague-Dawley rats. Monitor AUC and half-life; low bioavailability (<20%) may require prodrug strategies .

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